2,4,6-三氯-5-氟嘧啶

描述

2,4,6-Trichloro-5-fluoropyrimidine is a chemical compound used primarily in scientific research . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

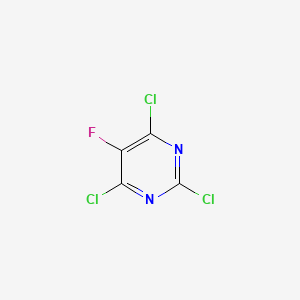

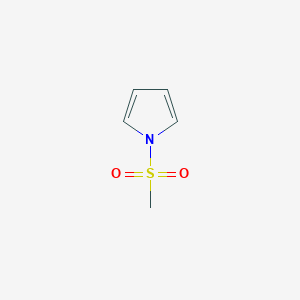

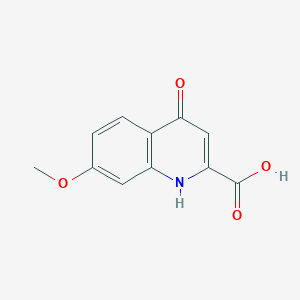

The molecular formula of 2,4,6-Trichloro-5-fluoropyrimidine is C4Cl3FN2 . The InChI code is 1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 .Physical And Chemical Properties Analysis

2,4,6-Trichloro-5-fluoropyrimidine is a solid at room temperature . It has a density of 1.737±0.06 g/cm3 . The melting point is 37-38科学研究应用

癌症治疗和药物合成

2,4,6-三氯-5-氟嘧啶在癌症治疗和药物合成领域得到了广泛研究。氟嘧啶类药物,如5-氟尿嘧啶(5-FU),是各种抗癌药物的关键组成部分。它们用于治疗多种癌症,包括结直肠癌和其他癌症,因为它们能干扰癌细胞中的DNA和RNA合成。一个显著的进展是合成具有潜力作为激酶抑制剂的新型氟嘧啶,为癌症治疗开辟了新的途径(Wada et al., 2012)。

非侵入性研究和诊断工具

氟嘧啶的独特性能使其在非侵入性研究中得到应用,如正电子发射断层扫描(PET)和核磁共振(NMR)成像。这些技术为了解这些药物在靶位点的行为提供了宝贵的见解,有助于理解它们的作用机制并优化化疗(Wolf, Presant, & Waluch, 2003)。

化疗优化

对氟嘧啶代谢的遗传方面的研究表明,遗传因素显著影响这些药物的疗效和毒性。了解5-FU代谢途径中的酶活性可以预测基于氟嘧啶的化疗的临床结果,从而实现更个性化和有效的癌症治疗(Ichikawa, 2006)。

增强抗肿瘤活性

研究探讨了将氟嘧啶与其他化合物结合以增强抗肿瘤活性。例如,将5-氟尿嘧啶与二氢嘧啶脱氢酶(DPD)抑制剂,如5-氯-2,4-二羟吡啶(CDHP)结合,已显示出在某些肿瘤中增加氟嘧啶治疗的疗效的有希望结果(Takechi, Fujioka, Matsushima, & Fukushima, 2002)。

开发新的氟嘧啶衍生物

研究工作还致力于创造新的氟嘧啶衍生物,如S-1,它将5-FU的前药与生化调节剂结合,以提高其抗肿瘤活性同时减少毒性。这些发展为治疗实体恶性肿瘤提供了新策略(Saif, Syrigos, & Katirtzoglou, 2009)。

个性化医学和药物遗传学

药物遗传学领域对于理解个体对氟嘧啶的反应至关重要。识别与氟嘧啶代谢相关的遗传标记和多态性可以帮助预测患者对这些药物的反应,从而实现更个性化和更安全的化疗方案(Loganayagam et al., 2013)。

作用机制

Target of Action

The primary target of 2,4,6-Trichloro-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

2,4,6-Trichloro-5-fluoropyrimidine interacts with its target, thymidylate synthase, by binding to the enzyme and inhibiting its function . This interaction results in the disruption of DNA synthesis, thereby inhibiting cell replication .

Biochemical Pathways

2,4,6-Trichloro-5-fluoropyrimidine affects the pyrimidine metabolic pathway . It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP) . These active metabolites disrupt RNA synthesis and the action of thymidylate synthase .

Pharmacokinetics

It is known that the compound is metabolized by the enzyme dihydropyrimidine dehydrogenase (dpd), which is the initial rate-limiting enzyme in pyrimidine catabolism .

Result of Action

The molecular and cellular effects of 2,4,6-Trichloro-5-fluoropyrimidine’s action include the inhibition of DNA synthesis and cell replication . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichloro-5-fluoropyrimidine. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s genetic makeup, and the specific characteristics of the tumor cells . .

生化分析

Biochemical Properties

2,4,6-Trichloro-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting DNA replication and cell division. Additionally, 2,4,6-Trichloro-5-fluoropyrimidine may interact with other proteins and biomolecules, altering their function and leading to various biochemical effects .

Cellular Effects

The effects of 2,4,6-Trichloro-5-fluoropyrimidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis (programmed cell death) in certain cell types by disrupting the normal function of mitochondria and activating caspases, which are enzymes involved in the apoptotic process. Furthermore, 2,4,6-Trichloro-5-fluoropyrimidine can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 2,4,6-Trichloro-5-fluoropyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, inhibiting their activity. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to damage of cellular components such as lipids, proteins, and DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichloro-5-fluoropyrimidine can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light. Long-term exposure to 2,4,6-Trichloro-5-fluoropyrimidine in in vitro or in vivo studies has shown that it can lead to chronic effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2,4,6-Trichloro-5-fluoropyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. High doses of 2,4,6-Trichloro-5-fluoropyrimidine have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and induce oxidative stress .

Metabolic Pathways

2,4,6-Trichloro-5-fluoropyrimidine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxic effects .

Transport and Distribution

Within cells and tissues, 2,4,6-Trichloro-5-fluoropyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within cells can influence its activity and function, with higher concentrations potentially leading to greater biochemical effects .

Subcellular Localization

The subcellular localization of 2,4,6-Trichloro-5-fluoropyrimidine is crucial for its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 2,4,6-Trichloro-5-fluoropyrimidine in the nucleus can affect DNA synthesis and gene expression, while its presence in mitochondria can disrupt mitochondrial function and induce apoptosis .

属性

IUPAC Name |

2,4,6-trichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBZSPPWTVRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539088 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-08-9 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)